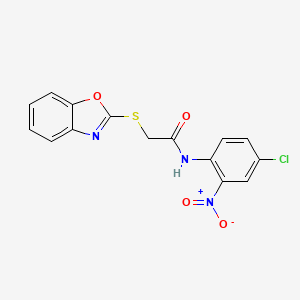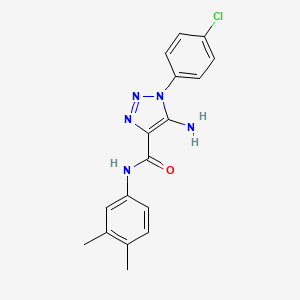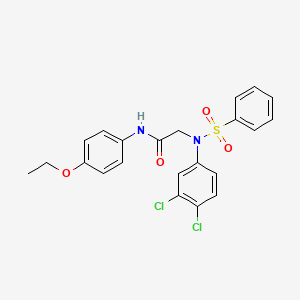![molecular formula C14H22FNO2 B5130853 N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5130853.png)
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine is a chemical compound commonly known as FPEB. It is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that regulates the activity of glutamate in the brain. FPEB has been widely studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用机制
FPEB is a selective agonist for the N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine receptor, which is a G protein-coupled receptor that regulates the activity of glutamate in the brain. Activation of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine by FPEB leads to the activation of downstream signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal excitability. FPEB has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in regulating motor function, reward, and motivation.
Biochemical and physiological effects:
FPEB has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the striatum, a brain region that plays a key role in regulating motor function. FPEB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, FPEB has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
实验室实验的优点和局限性
One of the main advantages of FPEB is its high selectivity for the N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of FPEB is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.
未来方向
There are a number of future directions for research on FPEB. One area of interest is the potential therapeutic applications of FPEB in various neurological disorders. Another area of interest is the development of new analogs of FPEB with improved pharmacokinetic properties and selectivity for the N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine receptor. Finally, there is interest in studying the role of the N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine receptor in other physiological processes, such as pain perception and immune function.
合成方法
The synthesis of FPEB involves a series of chemical reactions starting from 2-fluoroaniline, which is converted into 2-fluorophenol. The 2-fluorophenol is then reacted with 2-(2-bromoethoxy)ethyl bromide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with 1-chlorobutane in the presence of a base to produce N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine (FPEB).
科学研究应用
FPEB has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce motor symptoms in animal models of Parkinson's disease. FPEB has also been shown to have antipsychotic effects in animal models of schizophrenia.
属性
IUPAC Name |
N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO2/c1-2-3-8-16-9-10-17-11-12-18-14-7-5-4-6-13(14)15/h4-7,16H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZPMBZNANRSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]butan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5130788.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)



![1-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5130823.png)
![2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5130830.png)
![4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5130837.png)
![5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5130842.png)
![4-(2-methoxyethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5130850.png)
![2-chloro-N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5130851.png)
![3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5130860.png)

![1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5130881.png)